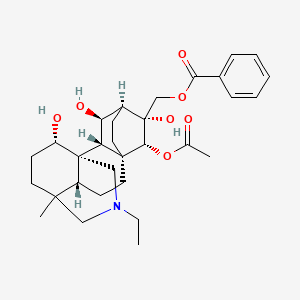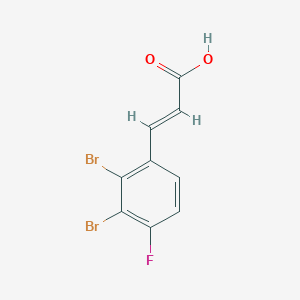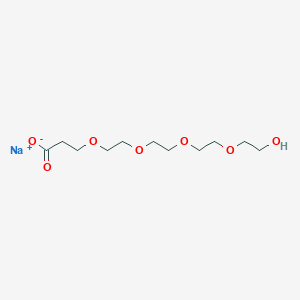
Hydroxy-PEG4-acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy-PEG4-acid sodium salt is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a terminal carboxylic acid in its sodium salt form. This compound is known for its hydrophilic properties, which enhance solubility in aqueous media, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Hydroxy-PEG4-acid sodium salt is synthesized through the reaction of polyethylene glycol (PEG) with a hydroxyl group and a carboxylic acid group. The sodium salt form is stabilized by converting the free acid form, which is prone to polymerization due to the reaction between the hydroxyl and carboxylic acid groups.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using controlled reaction conditions to ensure purity and stability. The process typically includes the following steps:
Polymerization of PEG: PEG is polymerized to achieve the desired molecular weight.
Functionalization: The hydroxyl group is introduced to the PEG chain.
Carboxylation: The terminal carboxylic acid group is added.
Neutralization: The free acid form is neutralized with sodium hydroxide to form the sodium salt.
化学反応の分析
Types of Reactions: Hydroxy-PEG4-acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters, and ethers.
科学的研究の応用
Hydroxy-PEG4-acid sodium salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.
Biology: It is used in the modification of biomolecules to improve their stability and solubility.
Medicine: It is employed in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism by which Hydroxy-PEG4-acid sodium salt exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl and carboxylic acid groups interact with various biomolecules, enhancing their solubility and stability.
Pathways: The compound can modulate biological pathways by altering the properties of biomolecules, leading to improved therapeutic outcomes.
類似化合物との比較
Hydroxy-PEG4-acid sodium salt is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: PEG derivatives such as PEG-amine, PEG-aldehyde, and PEG-ester.
Uniqueness: The presence of both hydroxyl and carboxylic acid groups in this compound provides dual functionality, making it more versatile than other PEG derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C11H21NaO7 |
|---|---|
分子量 |
288.27 g/mol |
IUPAC名 |
sodium;3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C11H22O7.Na/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14;/h12H,1-10H2,(H,13,14);/q;+1/p-1 |
InChIキー |
ADYISOUETQJIOB-UHFFFAOYSA-M |
正規SMILES |
C(COCCOCCOCCOCCO)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


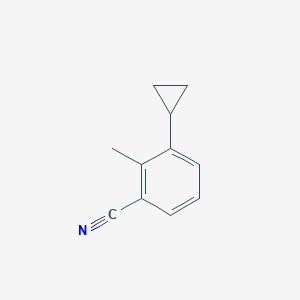
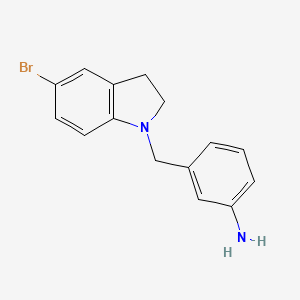
![2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B15340788.png)
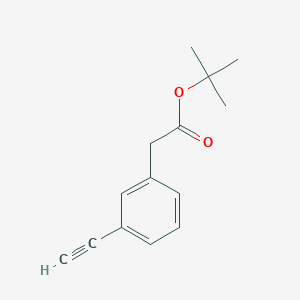
![1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340794.png)
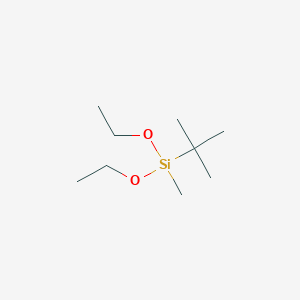
![4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine](/img/structure/B15340805.png)
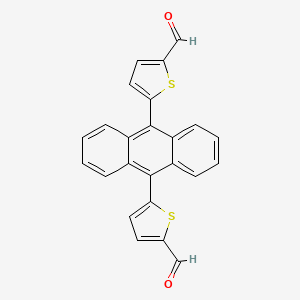
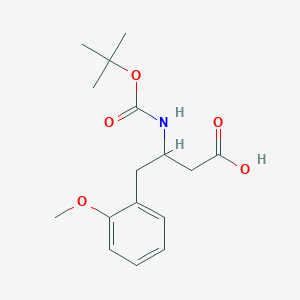
![4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid](/img/structure/B15340821.png)

